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Compound of Interest

1-(2-Chloroethyl)imidazolidin-2-
Compound Name:
one

Cat. No. B120422

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered nitrogen-containing heterocycle, has
emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth
of biological activities. Derivatives of this core have shown significant promise in oncology,
infectious diseases, and virology. This technical guide provides an in-depth overview of the
current landscape of imidazolidin-2-one derivatives, focusing on their anticancer, antimicrobial,
and antiviral properties. It is designed to serve as a comprehensive resource, detailing
guantitative biological data, experimental methodologies, and the underlying mechanisms of
action to facilitate further research and drug development.

Anticancer Activity: Targeting Cellular Proliferation
and Survival

Imidazolidin-2-one derivatives have demonstrated potent cytotoxic effects against a variety of
human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the
induction of apoptosis and cell cycle arrest, often through the modulation of key signaling
pathways such as p53 and PI3K/Akt.

Quantitative Anticancer Data
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The in vitro cytotoxic activity of various imidazolidin-2-one derivatives is typically quantified by
the half-maximal inhibitory concentration (IC50). The following tables summarize the 1C50
values of representative compounds against several cancer cell lines.

Compound/Derivati .
Cancer Cell Line IC50 (pM) Reference
ve

2-Thioxoimidazolidin- HepG-2 (Liver

18.43 (pg/mi 1
4-one Derivative 7 Cancer) (hg/m) s
2-Thioxoimidazolidin- HCT-116 (Colon
o 72.46 (ug/ml) [1]
4-one Derivative 9 Cancer)
Imidazolidine-2,4- MCF-7 (Breast
: _ 20.4 (pg/mli) [2]
dione Derivative 3e Cancer)
Imidazolidin-2-thione MCF-7 (Breast
o 3.26 [3]
Derivative 3 Cancer)
Imidazolidin-2-thione MCF-7 (Breast
o 4.31 [3]
Derivative 7 Cancer)
5,5-diphenylhydantoin  HCT-116 (Colon
o 12.83 [4]
Derivative 24 Cancer)
5,5-diphenylhydantoin  HepG-2 (Liver
| p. ylhy pPG-2 ( 9.07 4]
Derivative 24 Cancer)
5,5-diphenylhydantoin ~ MCF-7 (Breast
4.92 [4]

Derivative 24 Cancer)
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Compound/Derivati

ve Cancer Cell Line LD50 (pg/mL) Reference
Compound 3e MCF-7 20.4 [2]
Compound 2e MCF-7 89.2 [2]
Compound 5e MCF-7 27.6 [2]
Compound 3d MCF-7 29.7 [2]
Compound 5c MCF-7 29.5 [2]
Compound 5d MCF-7 26.2 [2]
Compound 5f MCF-7 33.8 [2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

o 96-well microtiter plates

o Cancer cell lines

o Complete culture medium (e.g., DMEM with 10% FBS)

e Imidazolidin-2-one derivative stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS)

 Solubilization solution (e.g., DMSO or acidified isopropanol)
e Microplate reader

Procedure:
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o Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified
atmosphere to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the imidazolidin-2-one derivative in culture
medium. After 24 hours, replace the medium in the wells with 100 uL of medium containing
the desired concentrations of the test compound. Include a vehicle control (medium with
DMSO) and a blank control (medium only).

e Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium from each well and add 150-200 puL
of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value is determined by plotting the percentage of viability against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity
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Caption: Anticancer signaling pathways modulated by imidazolidin-2-one derivatives.

Antimicrobial Activity: Combating Bacterial and
Fungal Pathogens

A significant number of imidazolidin-2-one derivatives have been synthesized and evaluated for
their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal
strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this
activity.

Quantitative Antimicrobial Data
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The following table summarizes the MIC values of several imidazolidin-2-one derivatives
against various microbial pathogens.
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
Imidazoquinoxaline ) N
o Bacillus subtilis 0.15 [5]
Derivative 11c
Imidazoquinoxaline Klebsiella
o _ 0.12 [5]
Derivative 11c pneumoniae
Imidazoquinoxaline )
o Aspergillus clavatus 0.49 [5]
Derivative 11c
Imidazoquinoxaline ) ]
o Geotricum candidum 0.49 [5]
Derivative 11c
5-imino-3-(3-
methoxyphenyl)-1-
Staphylococcus
phenyl-4- 1.95 [6]
aureus
thioxoimidazolidin-2-
one (3f)
5-imino-3-(3-
methoxyphenyl)-1-
Staphylococcus
phenyl-4- ) o 0.98 [6]
o o epidermidis
thioxoimidazolidin-2-
one (3f)
5-imino-3-(3-
methoxyphenyl)-1-
phenyl-4- Bacillus subtilis 0.49 [6]
thioxoimidazolidin-2-
one (3f)
5-imino-3-(3-
methoxyphenyl)-1-
phenyl-4- Aspergillus fumigatus 0.98 [6]
thioxoimidazolidin-2-
one (3f)
Hydantoin Derivative Pseudomonas 62.5 [7]
Hyd6 aeruginosa ATCC
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27853
Hydantoin Derivative Bifidobacterium
o _ 62.5 [7]
Hyd2 animalis subsp. lactis
) o Staphylococcus
Hydantoin Derivative o
aureus (clinical 62.5 [7]
Hyd4 )
isolate)

Experimental Protocol: Broth Microdilution for MIC
Determination

The broth microdilution method is a standardized technique for determining the MIC of an
antimicrobial agent.[1][2][6][7]

Materials:

e 96-well microtiter plates

o Bacterial or fungal strains

e Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
» Imidazolidin-2-one derivative stock solution

e 0.5 McFarland turbidity standard

 Sterile saline or broth

» Microplate reader or visual inspection

Procedure:

e Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and
suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the
0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this
suspension to achieve a final inoculum concentration of 5 x 10"5 CFU/mL in the test wells.
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e Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the imidazolidin-2-
one derivative in the appropriate broth medium to obtain a range of concentrations.

e Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the
diluted compound. Include a positive control well (inoculum without compound) and a
negative control well (broth only).

 Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for
fungi.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.[6] This can be determined by visual inspection
or by measuring the optical density using a microplate reader.

Antiviral Activity: A Frontier in Imidazolidin-2-one
Research

Imidazolidin-2-one and its dione counterparts have been identified as potent agents against a
variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV),
Dengue virus, and Enterovirus.[8] Their mechanisms of action often involve the inhibition of
viral enzymes crucial for replication or interference with viral entry into host cells.

Quantitative Antiviral Data

The antiviral efficacy of these compounds is typically expressed as the 50% effective
concentration (EC50).
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Compound/De ] )
L. Virus Cell Line EC50 (pM) Reference
rivative
2- :
o o BK polyomavirus
oxoimidazolidine - 5.4 [9]
N (BKPyV)
derivative 31b
2-
o o BK polyomavirus
oxoimidazolidine - 5.5 9]
o (BKPyV)
derivative 31la
2-
o Vaccinia virus
phenylbenzimida - 0.1 [10]
(W)
zole analog 36a
2- Bovine viral
phenylbenzimida  diarrhea virus - 0.8 [10]
zole analog 36¢ (BVDV)
Benzimidazole ) )
o Zika virus (ZIKV)  Huh-7 1.9 [10]
derivative 1
Imidazole-based )
Influenza A virus - 0.3 9]
compound 5a
Imidazole-based ]
Influenza A virus - 0.4 [9]

compound 5b

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to

inhibit the cytopathic effect of a virus.

Materials:

o Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates

¢ Virus stock of known titer

e Serum-free medium
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Imidazolidin-2-one derivative stock solution

Overlay medium (e.g., containing 0.3-1.2% agarose or methylcellulose)

Crystal violet staining solution

Fixing solution (e.g., 10% formalin)

Procedure:

Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock in serum-
free medium. In parallel, prepare dilutions of the test compound. Mix the virus dilution with
the compound dilutions and incubate for a short period (e.g., 1 hour) to allow the compound
to interact with the virus.

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-
compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer
with the semi-solid overlay medium containing the corresponding concentration of the test
compound.

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for
plaque formation (typically 2-10 days, depending on the virus).

Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with
crystal violet. The plaques will appear as clear zones against a background of stained,
uninfected cells.

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of
the compound that reduces the number of plaques by 50% compared to the virus control (no
compound).
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Synthesis of Biologically Active Imidazolidin-2-one
Derivatives

The synthesis of imidazolidin-2-one derivatives can be achieved through various chemical
routes. A common and efficient method is the cyclization of a substituted urea with an
appropriate reagent.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of 3-{[2,6-di-2-furyl-1,3-
dimethylpiperidin-4-ylideneJamino}imidazolidine-2,4-dione.[11]

Materials:

¢ 3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-ylidene]lamino}urea

Ethyl chloroacetate

Fused sodium acetate

Ethanol

Ice-cold water

Procedure:

e Areaction mixture of 3-amino-1-{[2,6-di(furan-2-yl)-1,3-dimethylpiperidin-4-
ylidene]amino}urea (0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03
mol) in ethanol is prepared.

e The mixture is heated under reflux for 7 hours.
e The reaction mixture is then cooled to room temperature and poured into ice-cold water.

e The resulting precipitate is collected by filtration and recrystallized from a suitable solvent to
yield the final product.
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Caption: General workflow for the synthesis of an imidazolidin-2,4-dione derivative.

Conclusion and Future Directions

The imidazolidin-2-one scaffold continues to be a fertile ground for the discovery of novel
therapeutic agents. The derivatives discussed in this guide highlight the significant potential of
this chemical class in addressing critical unmet needs in cancer, infectious diseases, and
virology. Future research should focus on the synthesis of new derivatives with improved
potency and selectivity, as well as a deeper investigation into their mechanisms of action.
Structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacokinetic
and pharmacodynamic properties of these compounds, ultimately paving the way for their
clinical development. The detailed protocols and compiled data within this guide are intended to
serve as a valuable resource to accelerate these efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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